tert-Butyl (3,3,4,4,4-pentafluoro-2-(methylamino)butyl)carbamate
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Description
Tert-Butyl (3,3,4,4,4-pentafluoro-2-(methylamino)butyl)carbamate is a chemical compound with the CAS Number: 2137707-29-8 . It has a molecular weight of 292.25 . The IUPAC name for this compound is tert-butyl (3,3,4,4,4-pentafluoro-2-(methylamino)butyl)carbamate . The physical form of this compound is a powder .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the regioselective deprotection and acylation of penta-N-protected polyamides, showcasing its role in the selective manipulation of amino-protecting groups for advanced organic synthesis (J. Pak & M. Hesse, 1998).
- Its incorporation into bioactive compounds often accompanies modulation of properties like lipophilicity and metabolic stability, highlighting the importance of the tert-butyl group in drug discovery and design (Matthias V. Westphal et al., 2015).
- The tert-butyl group serves as a powerful chiral directing group in the synthesis of a wide range of highly enantioenriched amines, proving its utility in asymmetric synthesis (J. Ellman et al., 2002).
Applications in Material Science
- In material science, derivatives of tert-butyl carbamates have been explored for the synthesis of electrochromic aramids, contributing to the development of materials with potential applications in smart windows and displays (S. Hsiao et al., 2014).
Utility in Medicinal Chemistry
- The tert-butyl group's utility extends to the field of medicinal chemistry, where it has been employed in the synthesis of fluorinated pyrazole-4-carboxylic acids, illustrating its role in the development of new medicinal compounds (Rustam T. Iminov et al., 2015).
- It also finds application in the synthesis of ureidopeptides, showcasing the tert-butyl group's significance in peptide synthesis and modification (V. Sureshbabu et al., 2008).
properties
IUPAC Name |
tert-butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F5N2O2/c1-8(2,3)19-7(18)17-5-6(16-4)9(11,12)10(13,14)15/h6,16H,5H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGXOPMOCWFTAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(C(F)(F)F)(F)F)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3,3,4,4,4-pentafluoro-2-(methylamino)butyl]carbamate |
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